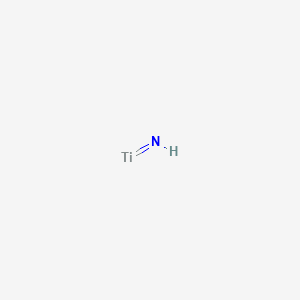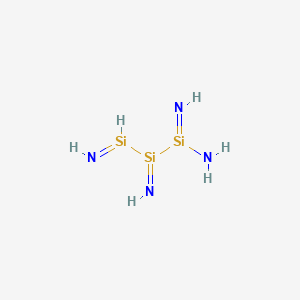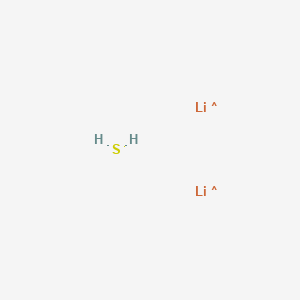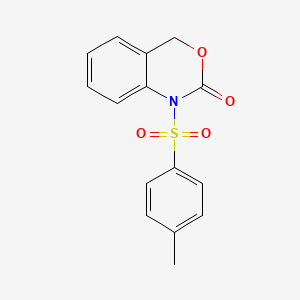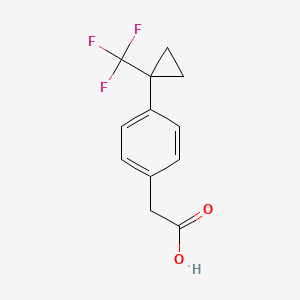
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid
Overview
Description
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate in Organic Synthesis : It serves as a key intermediate in preparing cyclopropylideneacetates, used as versatile multifunctional building blocks for organic synthesis (Limbach, Dalai, & Meijere, 2004).
Use in Acid-Catalyzed Rearrangement : The compound is utilized in the acid-catalyzed rearrangement of phenylsubstituted 1,3-bishomocubanone, involving several equilibrating non-classical bicyclobutonium ions (Ogino et al., 1994).
Catalyst for Dehydrative Amidation : It's related to 2,4-Bis(trifluoromethyl)phenylboronic acid, a catalyst in dehydrative amidation between carboxylic acids and amines, useful for β-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Pharmaceutical Applications : It exhibits potent analgesic and antiadjuvant arthritis activities with excellent antipyretic properties, as explored in the synthesis and study of [(cycloalkylmethyl)phenyl]acetic acids and related compounds (Terada et al., 1984).
Antiinflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, to which this compound is related, have demonstrated antiinflammatory activity and are in therapeutic use (Atkinson et al., 1983).
Trifluoromethylation Reactions : The compound is associated with catalytic trifluoromethylation of aryl- and vinylboronic acids, proceeding under mild conditions at room temperature (Arimori & Shibata, 2015).
Electronic Effects in Organic Chemistry : The cyclopropyl group in this compound has been studied for its electronic effects, showing inductive electron-attracting behavior and a marked enhancement of electron-releasing resonance effect (Kusuyama & Ikeda, 1973).
Involvement in Complex Chemical Reactions : Acetic acid addition to certain compounds yields derivatives like 2-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl), demonstrating the compound's role in complex organic reactions (Sakaino, 1983).
properties
IUPAC Name |
2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(5-6-11)9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPIUQGLQPMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8143729.png)
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one;(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B8143741.png)
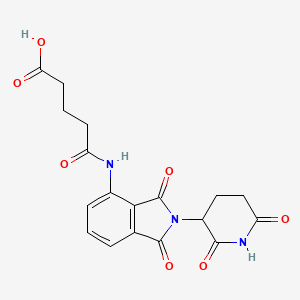
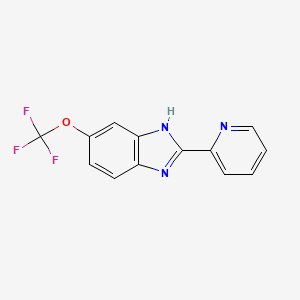
![2,6-dimethoxy-4-[(E)-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]prop-1-enyl]phenolate](/img/structure/B8143767.png)
![(11-Diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;sulfane](/img/structure/B8143770.png)

